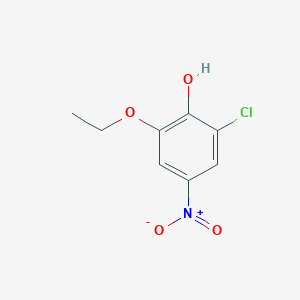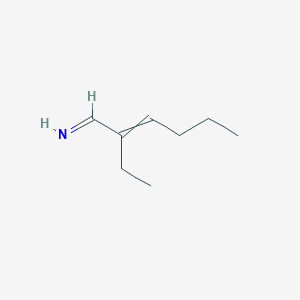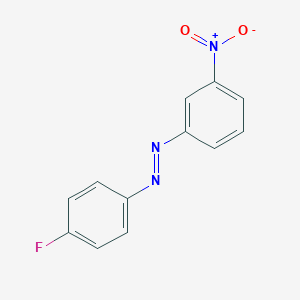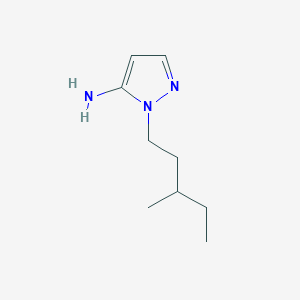![molecular formula C8H7N5O B14383939 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde CAS No. 88553-25-7](/img/structure/B14383939.png)
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its role as a precursor in the synthesis of various bioactive molecules, particularly those targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the amino groups and form the desired pyrido[3,2-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Wirkmechanismus
The primary mechanism of action for compounds derived from 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, these compounds can effectively halt DNA synthesis and cell proliferation, making them useful in the treatment of cancer and bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines: These compounds also target DHFR and have been studied for their antiproliferative and antimicrobial activities.
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues: These analogues have been designed to overcome drug resistance and exhibit potent biological activities.
Uniqueness
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific structure, which allows for versatile chemical modifications and the potential to develop a wide range of bioactive derivatives. Its ability to inhibit DHFR with high specificity makes it a valuable scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
88553-25-7 |
|---|---|
Molekularformel |
C8H7N5O |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H7N5O/c9-7-6-5(12-8(10)13-7)2-1-4(3-14)11-6/h1-3H,(H4,9,10,12,13) |
InChI-Schlüssel |
VUPAGIQIPGRNOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NC(=N2)N)N)N=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)



![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)



![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)


